(4Z,10Z)-Tetradecadien-1-ol
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Overview
Description
(4Z,10Z)-Tetradecadien-1-ol is a chemical compound with the molecular formula C₁₄H₂₆O It is a type of alcohol with two double bonds located at the 4th and 10th positions in the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,10Z)-Tetradecadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with an aldehyde to produce the desired alcohol. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of corresponding dienes or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z,10Z)-Tetradecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
(4Z,10Z)-Tetradecadien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological signaling and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z,10Z)-Tetradecadien-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4Z,10Z,12E)-Tetradeca-4,10,12-trienoyl-CoA: A related compound with an additional double bond.
(2E,4Z,10Z)-Tetradeca-2,4,10-trienedioylcarnitine: Another related compound with different double bond positions.
Uniqueness
(4Z,10Z)-Tetradecadien-1-ol is unique due to its specific double bond positions and the presence of a hydroxyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H26O |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
(4Z,10Z)-tetradeca-4,10-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10- |
InChI Key |
ILDIGWNEZAQDPJ-NKIGAPEHSA-N |
Isomeric SMILES |
CCC/C=C\CCCC/C=C\CCCO |
Canonical SMILES |
CCCC=CCCCCC=CCCCO |
Origin of Product |
United States |
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